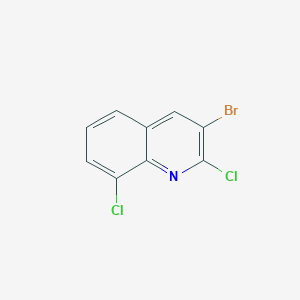

3-Bromo-2,8-dichloroquinoline

Descripción

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal and industrial chemistry. researchgate.net Recognized as a "privileged scaffold," its versatile structure is a key component in a wide array of pharmacologically active compounds. nih.govbohrium.com The inherent chemical properties of the quinoline nucleus allow for extensive functionalization, enabling the design and synthesis of novel bioactive molecules with diverse therapeutic applications. orientjchem.org

Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, antibacterial, and antiviral properties. nih.govorientjchem.org This has led to significant interest in quinoline as a fundamental structure for drug discovery. orientjchem.org Numerous quinoline-based drugs have undergone preclinical and clinical studies, with some, like ferroquine (B607439) for malaria and dactolisib (B1683976) for cancer, advancing to clinical trials. nih.gov The adaptability of the quinoline scaffold allows for modifications that can enhance pharmacological properties such as solubility, bioavailability, and selectivity, making it a subject of continuous research and development. orientjchem.org The development of new synthetic methods, including greener and more sustainable processes, further highlights the enduring importance of this heterocyclic system in modern chemistry. researchgate.net

Role of Halogenation in Quinoline Functionalization and Derivatization

Halogenation is a powerful tool for the functionalization and derivatization of the quinoline scaffold. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) at specific positions on the quinoline ring system profoundly influences the molecule's electronic properties, reactivity, and biological activity. nih.gov These halogen substituents can serve as versatile synthetic handles, facilitating a variety of cross-coupling reactions to introduce new functional groups and build more complex molecular architectures. nih.gov

Methods such as electrophilic halogenation and electrochemical processes are employed to selectively introduce halogens onto the quinoline core. organic-chemistry.orgacs.org For instance, electrochemical halogenation using potassium halides offers an environmentally friendly route to C3-halogenated quinolin-4-ones. organic-chemistry.orgacs.org The position of the halogen is critical, as it dictates the regioselectivity of subsequent reactions. For example, the bromine atom in certain bromo-dichloroquinolines is preferentially utilized in Suzuki-Miyaura cross-coupling reactions due to its catalytic accessibility. fishersci.es This strategic placement of halogens allows chemists to orchestrate multi-step syntheses with high precision, creating diverse libraries of quinoline derivatives for various applications, from medicinal chemistry to materials science. nih.govorganic-chemistry.org The presence of halogens can also enhance the binding affinity of the molecule to biological targets, a key factor in drug design.

Overview of 3-Bromo-2,8-dichloroquinoline as a Key Synthetic Intermediate and its Significance in Chemical Research

This compound is a halogenated quinoline derivative that serves as a notable synthetic intermediate in organic chemistry. While specific, in-depth research on this particular isomer is limited, its structure suggests significant potential as a building block for more complex molecules. The reactivity of its three halogen atoms—a bromine at position 3 and chlorine atoms at positions 2 and 8—can be selectively manipulated in various chemical transformations.

The differential reactivity of C-Br and C-Cl bonds is a well-established principle in cross-coupling chemistry. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for sequential functionalization. In the case of this compound, the bromine at the 3-position would likely be the primary site for reactions like Suzuki or Stille couplings. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution, while the chlorine at the 8-position is generally less reactive. This hierarchy of reactivity makes the compound a versatile precursor for creating trisubstituted quinoline derivatives with precise control over the substitution pattern.

Research on related dichloroquinolines, such as 2,8-dichloroquinoline, has shown that the chlorine at position 2 is more reactive and can be selectively substituted in amination reactions. mdpi.com The synthesis of related compounds like 2,3-dichloroquinoline (B1353807) has been achieved from 3-bromoquinoline (B21735), involving an intermediate formation of 3-bromo-2-chloroquinoline. tandfonline.com These studies on analogous structures underscore the synthetic utility of haloquinolines.

The strategic placement of three distinct halogen atoms on the quinoline core of this compound provides a platform for developing novel compounds. Its utility lies in its potential for regioselective, stepwise reactions to build molecular complexity, a crucial aspect in the synthesis of new materials and potential pharmaceutical agents.

Compound Data

Interactive Table of this compound Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₄BrCl₂N |

| Molecular Weight | 276.94 g/mol |

| CAS Number | 1707372-25-5 |

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H4BrCl2N |

|---|---|

Peso molecular |

276.94 g/mol |

Nombre IUPAC |

3-bromo-2,8-dichloroquinoline |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-4-5-2-1-3-7(11)8(5)13-9(6)12/h1-4H |

Clave InChI |

SGXYUICTXXIROV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=CC(=C(N=C2C(=C1)Cl)Cl)Br |

Origen del producto |

United States |

Synthetic Strategies for 3 Bromo 2,8 Dichloroquinoline

Foundational and Evolving Approaches to Quinoline (B57606) Core Synthesis

The construction of the fundamental quinoline scaffold is the initial critical step in the synthesis of 3-Bromo-2,8-dichloroquinoline. Over the years, a multitude of named reactions have been developed for this purpose, each with its own set of advantages and limitations. More recently, modern synthetic methodologies have emerged, offering greater efficiency and substrate scope.

Classical Reaction Pathways for Quinoline Ring Construction

The classical methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions typically involve the condensation of anilines with various carbonyl compounds.

| Reaction Name | Description | Starting Materials |

| Friedländer Synthesis | Condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. pjsir.org | o-aminobenzaldehydes/ketones, compounds with α-methylene groups |

| Pfitzinger Synthesis | Reaction of isatin (B1672199) with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. pjsir.org | Isatin, carbonyl compounds |

| Povarov Reaction | An acid-catalyzed [4+2] cycloaddition of an aniline (B41778), an aldehyde, and an activated alkene. | Anilines, aldehydes, activated alkenes |

| Skraup Synthesis | Reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. pjsir.org | Anilines, glycerol, sulfuric acid, oxidizing agent |

| Doebner Synthesis | A three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. pjsir.org | Anilines, aldehydes, pyruvic acid |

| Conrad–Limpach–Knorr Synthesis | Condensation of anilines with β-ketoesters. pjsir.org | Anilines, β-ketoesters |

These classical methods, while foundational, often suffer from harsh reaction conditions and limited functional group tolerance. pjsir.org

Recent Advances in Oxidative Annulation Strategies for Quinoline Synthesis

Modern synthetic chemistry has seen the advent of oxidative annulation techniques, which provide a more direct and efficient means of constructing the quinoline ring. These methods often rely on transition-metal catalysis to facilitate the formation of the heterocyclic system. For instance, Rh(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules has been shown to selectively produce quinolines. google.com This approach leverages cascade C-H activation, offering a powerful tool for the synthesis of complex quinoline derivatives. google.com

Multicomponent Reactions (MCRs) for the Construction of Quinoline Scaffolds

Multicomponent reactions (MCRs) have gained prominence as a highly efficient strategy for the synthesis of complex molecules like quinolines from three or more starting materials in a single step. chemicalbook.combeilstein-journals.org MCRs are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. chemicalbook.combeilstein-journals.org The Povarov reaction is a notable example of an MCR used for quinoline synthesis. chemicalbook.com

C-H Bond Functionalization Techniques for Quinoline Ring Systems

Direct C-H bond functionalization has emerged as a transformative approach in synthetic chemistry, allowing for the direct introduction of functional groups onto the quinoline scaffold without the need for pre-functionalized starting materials. acgpubs.org This strategy enhances the efficiency of synthetic routes and opens up new avenues for creating novel quinoline derivatives. acgpubs.org Rhodium-catalyzed intramolecular C-H bond functionalization, for example, has been employed for the preparation of multicyclic pyridines and quinolines.

Regioselective Halogenation Methodologies for the Quinoline Nucleus

Once the quinoline core is assembled, the next critical phase in the synthesis of this compound is the regioselective introduction of the halogen atoms. The electronic properties of the quinoline ring system, with its electron-deficient pyridine (B92270) ring and more electron-rich benzene (B151609) ring, dictate the feasibility and outcome of halogenation reactions. semanticscholar.org

Direct Bromination Strategies for Quinoline Derivatives

The introduction of a bromine atom at the 3-position of the quinoline ring is a key step. The direct bromination of quinoline derivatives can be achieved using various brominating agents. A plausible route to this compound could involve the bromination of a pre-formed 2,8-dichloroquinoline.

A patented process describes the bromination of a 2,4-dichloro-7-alkoxy quinoline using N-bromosuccinimide (NBS) in the presence of a strong acid such as trifluoroacetic acid (TFA). chemicalbook.com This suggests that direct bromination of a dichloro-substituted quinoline is a viable synthetic strategy. chemicalbook.com

Another potential pathway involves the initial synthesis of a 3-bromoquinoline (B21735) precursor. For instance, 3-bromoquinolin-2(1H)-one can be a starting point, which can then be subjected to chlorination reactions. beilstein-journals.org

Direct Chlorination Strategies for Quinoline Derivatives

Introducing chlorine atoms at the C-2 and C-8 positions involves distinct chemical strategies that target the pyridine and benzene rings separately.

Chlorination at C-2: The introduction of a chlorine atom at the C-2 position is not typically achieved by direct electrophilic chlorination of quinoline itself. Instead, a common and highly effective method involves the conversion of a precursor, 2-quinolinone (or its tautomer, 2-hydroxyquinoline), using a chlorinating agent like phosphorus oxychloride (POCl₃). fly-chem.comcommonorganicchemistry.com The reaction proceeds by converting the hydroxyl/carbonyl group into a chloro substituent. This method is a standard procedure for producing 2-chloroquinolines. fly-chem.comchemicalforums.com

Chlorination at C-8: The C-8 position, located on the benzene ring, is susceptible to electrophilic attack. Direct chlorination can be achieved by treating quinoline with chlorine gas (Cl₂) in a strongly acidic medium like concentrated sulfuric acid. pjsir.org The presence of a catalyst, such as silver sulfate, can facilitate the reaction, leading to the formation of 8-chloroquinoline (B1195068) and 5-chloroquinoline. pjsir.org Prolonged reaction times or an excess of the chlorinating agent can lead to the formation of 5,8-dichloroquinoline. pjsir.org

Table 2: Reagents for Chlorination at Positions 2 and 8

| Target Position | Reagent | Precursor/Conditions | Description |

|---|---|---|---|

| C-2 | Phosphorus oxychloride (POCl₃) | 2-Quinolinone | Converts the carbonyl group of the quinolinone into a chloride. fly-chem.comcommonorganicchemistry.com |

Achieving a specific dichlorination pattern, such as 2,8-dichloroquinoline, requires a combination of selective methods.

C-2 Selectivity : The use of phosphorus oxychloride on a 2-quinolinone is highly selective for the C-2 position. The reaction mechanism involves the phosphorylation of the oxygen atom, followed by nucleophilic attack by a chloride ion. nih.gov This strategy effectively isolates the chlorination to the desired position on the pyridine ring.

C-8 Selectivity : Selective chlorination on the benzene ring is governed by the principles of electrophilic aromatic substitution on the quinolinium cation. Under strongly acidic conditions, electrophilic attack is directed to C-5 and C-8. pjsir.org By controlling the stoichiometry of the chlorinating agent, a mixture of 5-chloro- and 8-chloroquinoline can be obtained. Further chlorination of the isolated 8-chloroquinoline can then be performed if necessary, though this often leads to the introduction of a second chlorine at the C-5 position to yield 5,8-dichloroquinoline. pjsir.org Therefore, obtaining 8-chloroquinoline as a single isomer often requires separation from the 5-chloro isomer.

Sequential Halogenation Protocols for Targeted Quinoline Substitution

The synthesis of a tri-substituted derivative like this compound is not feasible in a single step and relies on a carefully planned sequence of reactions to install the halogens at their specific locations.

A logical synthetic pathway leverages the distinct reactivity of the different positions on the quinoline core. A plausible strategy would involve building the halogenation pattern in a stepwise manner. One effective route begins with a precursor that already contains one or more of the desired substituents or a functional group that can be converted into one.

A highly strategic approach would be:

Start with 8-chloro-2-quinolinone : This starting material already possesses the C-8 chlorine and a functional group at C-2 that can be readily converted to a chlorine atom.

Bromination at C-3 : The next step would be the electrophilic bromination of 8-chloro-2-quinolinone. The electron-withdrawing nature of the carbonyl group and the C-8 chlorine would influence the regioselectivity, directing the incoming bromine to the C-3 position. This can be achieved using reagents like NBS or Br₂.

Chlorination at C-2 : The final step involves the conversion of the 3-bromo-8-chloro-2-quinolinone intermediate into the target molecule. This is accomplished by treatment with phosphorus oxychloride (POCl₃), which selectively replaces the carbonyl oxygen with a chlorine atom to yield this compound. fly-chem.comchemicalbook.com

This sequential protocol ensures high regiocontrol at each step, preventing the formation of undesired isomers and allowing for the targeted synthesis of this compound.

Evaluation of One-Pot versus Multi-Step Synthetic Sequences

The construction of a molecule like this compound can be approached through either a linear, multi-step synthesis or a more convergent one-pot process. Each strategy presents distinct advantages and challenges regarding efficiency, yield, and purification.

Multi-Step Synthesis:

A multi-step approach offers a high degree of control over the regioselectivity of each halogenation step. A plausible synthetic route to this compound can be conceptualized based on established methodologies for the synthesis of related halogenated quinolines. One such approach involves the initial construction of a dichloroquinoline scaffold followed by a selective bromination.

The following table outlines a representative multi-step sequence for a related compound, highlighting the typical reaction conditions and outcomes.

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | Substituted Aniline, Malonic Acid | POCl₃, Reflux | Dichloroquinoline Intermediate | High |

| 2 | Dichloroquinoline Intermediate | N-Bromosuccinimide (NBS), Acid | Bromo-dichloroquinoline | Moderate to High |

One-Pot Synthesis:

While a specific one-pot synthesis for this compound is not widely reported, the general principles of one-pot strategies can be applied. Such a process might involve the simultaneous or sequential addition of reagents to a single reaction mixture to achieve the desired cyclization and halogenations. The primary challenge in a one-pot synthesis of a trihalogenated quinoline lies in achieving the desired regioselectivity, as the presence of multiple halogenating agents could lead to a mixture of products.

The table below compares the general characteristics of one-pot and multi-step synthetic sequences.

| Feature | One-Pot Synthesis | Multi-Step Synthesis |

| Efficiency | High (fewer steps) | Lower (multiple workups) |

| Time | Shorter | Longer |

| Waste Generation | Lower (less solvent) | Higher (more purification) |

| Overall Yield | Potentially higher | Often lower due to losses |

| Process Control | More complex | Simpler, stepwise control |

| Purification | Can be challenging | Simpler (intermediate purification) |

Advanced and Emerging Halogenation Techniques for Quinoline Derivatives

Recent advancements in synthetic organic chemistry have led to the development of novel halogenation methods that offer improved efficiency, selectivity, and sustainability compared to traditional approaches. These techniques are highly relevant to the synthesis of complex molecules like this compound.

Metal-Free Halogenation Protocols

The use of transition metals in catalysis, while effective, can lead to product contamination with residual metals, which is a significant concern in pharmaceutical applications. Consequently, metal-free halogenation protocols have garnered considerable attention. These methods often employ readily available and less toxic reagents.

For the halogenation of quinolines, N-halosuccinimides (NCS, NBS, NIS) are commonly used as halogen sources in metal-free systems. The regioselectivity of these reactions is often directed by the electronic properties of the quinoline ring and any existing substituents. For instance, metal-free, C5-selective halogenation of 8-substituted quinolines has been achieved using trihaloisocyanuric acids as an atom-efficient halogen source. While direct metal-free methods for the specific 3-bromo, 2,8-dichloro substitution pattern are not extensively documented, the principles of electrophilic aromatic substitution suggest that the careful choice of reaction conditions and halogenating agent could potentially achieve the desired outcome.

The following table summarizes some metal-free halogenation reagents and their typical applications for quinoline derivatives.

| Halogenating Reagent | Halogen | Target Position(s) | Key Features |

| N-Bromosuccinimide (NBS) | Bromine | Varies (e.g., C3, C5, C7) | Readily available, mild conditions |

| N-Chlorosuccinimide (NCS) | Chlorine | Varies | Common chlorinating agent |

| Trihaloisocyanuric Acids | Cl, Br, I | C5 (with 8-substituent) | Atom-efficient, recyclable byproducts |

Electrochemical Halogenation Methods

Electrochemical synthesis offers a green and sustainable alternative to conventional chemical methods by using electricity to drive chemical reactions. This approach can obviate the need for stoichiometric chemical oxidants or reducing agents, thereby reducing waste generation.

Electrochemical halogenation of heterocyclic compounds, including quinolines, has been successfully demonstrated. These methods typically involve the in situ generation of a halogenating species from a halide salt (e.g., KX, where X = Cl, Br, I) through anodic oxidation. The regioselectivity of the halogenation can often be controlled by tuning the electrochemical parameters such as the applied potential, current density, and solvent system. For example, the C3–H halogenation of quinoline-4(1H)-ones has been achieved electrochemically using potassium halides as both the halogen source and the electrolyte. This suggests that an electrochemical approach could be a viable strategy for the synthesis of this compound, potentially allowing for sequential or simultaneous introduction of the halogen atoms under controlled conditions.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture, this technique can significantly reduce reaction times, often from hours to minutes, and in some cases, improve reaction yields and product purity.

The synthesis of halogenated quinolines has been shown to benefit from microwave irradiation. For instance, the Friedländer synthesis, a classic method for preparing quinolines, has been adapted to microwave conditions, allowing for the rapid assembly of diverse 8-hydroxyquinolines with improved yields compared to conventional heating. Furthermore, microwave-assisted Vilsmeier-Haack reactions of acetanilides have been employed for the efficient synthesis of 2-chloro-quinoline-3-carbaldehydes, which are valuable precursors for more complex quinoline derivatives. The application of microwave technology to the synthesis of this compound could potentially streamline the process, whether through a multi-step or a one-pot approach, by accelerating the rates of the cyclization and halogenation steps.

The table below provides examples of microwave-assisted reactions relevant to the synthesis of halogenated quinolines.

| Reaction Type | Reactants | Product | Advantage of Microwave |

| Friedländer Synthesis | 2-amino-3-hydroxybenzaldehyde, ketones | 8-hydroxyquinolines | Increased yield, reduced time |

| Vilsmeier-Haack | Acetanilides, Vilsmeier reagent | 2-chloro-quinoline-3-carbaldehydes | Rapid synthesis |

| Nucleophilic Substitution | Dichloroquinolines, Amines | Amino-chloroquinolines | Shorter reaction times |

Reactivity and Derivatization of 3 Bromo 2,8 Dichloroquinoline

Nucleophilic and Electrophilic Substitution Reactions at Halogenated Positions

The halogen atoms at positions 2, 3, and 8 of the quinoline (B57606) ring are key sites for substitution reactions. The inherent electronic properties of the quinoline system, influenced by the nitrogen atom, create a predisposition for nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. However, the specific substitution pattern of 3-Bromo-2,8-dichloroquinoline introduces a nuanced reactivity profile.

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of functionalizing halogenated quinolines. These reactions typically proceed through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer intermediate. researchgate.net The rate and success of SNAr reactions are significantly influenced by the solvent, the nature of the nucleophile, and the electronic and steric environment of the substrate. researchgate.net While specific mechanistic studies on this compound are not extensively detailed in the available literature, the general principles of SNAr on haloquinolines provide a framework for understanding its reactivity. The electron-withdrawing effect of the quinoline nitrogen activates the C-2 and C-4 positions towards nucleophilic attack. In the case of 2,8-dichloroquinoline, the chlorine at the C-2 position is generally more reactive towards nucleophiles than the chlorine at C-8. mdpi.comresearchgate.net This is attributed to the greater activation by the ring nitrogen at the C-2 position.

Differential Reactivity Profiles of Bromine at C-3 and Chlorine at C-2 and C-8

The different halogens at the C-2, C-3, and C-8 positions exhibit distinct reactivity, enabling selective transformations. The chlorine atom at the C-2 position is the most susceptible to nucleophilic substitution due to its α-position relative to the ring nitrogen. mdpi.comresearchgate.netresearchgate.net The chlorine at the C-8 position is less reactive in SNAr reactions. mdpi.com The bromine atom at the C-3 position is generally less reactive towards nucleophilic substitution compared to the chlorine at C-2 but is the preferred site for metal-catalyzed cross-coupling reactions. This differential reactivity is crucial for the sequential functionalization of the molecule. For instance, in related dichloroquinolines, the chlorine at C-2 can be selectively substituted while leaving the chlorine at other positions intact. mdpi.comresearchgate.net This selectivity is influenced by steric factors and the electronic effects of the substituents. mdpi.com

Palladium-Catalyzed Amination and Other Nucleophilic Transformations of Dichloroquinolines

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a powerful method for forming C-N bonds and is widely applied to haloquinolines. mdpi.commhc-isuct.ru Studies on isomeric dichloroquinolines have shown that the position of the chlorine atom significantly impacts the reaction's success. mdpi.com For 2,8-dichloroquinoline, palladium-catalyzed monoamination occurs selectively at the more reactive C-2 position. mdpi.comresearchgate.net The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. mdpi.com For example, the use of ligands like BINAP and DavePhos has been explored in the amination of dichloroquinolines with various amines. mdpi.comresearchgate.net

| Reactant | Amine | Catalyst System | Product | Yield | Reference |

| 2,8-dichloroquinoline | N-(1-Adamantylmethyl)amine | Pd(dba)₂, BINAP, t-BuONa | N-(1-Adamantylmethyl)-8-chloroquinolin-2-amine | 42% | mdpi.com |

| 2,8-dichloroquinoline | N-[2-(1-Adamantyloxy)ethyl]amine | Pd(dba)₂, BINAP, t-BuONa | N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine | 64% | mdpi.com |

| 2,8-dichloroquinoline | N-[1-Adamantyl(phenyl)methyl]amine | Pd(dba)₂, DavePhos, t-BuONa | N-[1-Adamantyl(phenyl)methyl]-8-chloroquinolin-2-amine | 42% | mdpi.com |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds, and halogenated quinolines are excellent substrates for these transformations. The distinct reactivity of the C-Br and C-Cl bonds in this compound allows for selective and sequential couplings.

Suzuki–Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with a halide, is a versatile method for creating C-C bonds. In the context of polyhalogenated quinolines, the reactivity of the different halogens allows for regioselective coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed Suzuki-Miyaura reactions. nih.gov This allows for the selective arylation or alkylation at the C-3 position of this compound. While specific examples for this compound are not prevalent in the provided search results, studies on analogous dihaloquinolines demonstrate the principle of regioselective Suzuki coupling. nih.govsci-hub.se For instance, in 2,4-dibromoquinoline, coupling occurs preferentially at the C-2 position. nih.gov The choice of catalyst, ligand, and reaction conditions can be tuned to control the selectivity. nih.gov

Sonogashira Cross-Coupling and Other Alkynylation Reactions

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for synthesizing arylalkynes and conjugated enynes. gold-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgnih.gov Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on polyhalogenated substrates can be regioselective. The greater reactivity of the C-Br bond over the C-Cl bond would suggest that in this compound, Sonogashira coupling would preferentially occur at the C-3 position. This selectivity allows for the introduction of an alkynyl group at a specific position, which can then be further elaborated. Studies on dihaloquinolines have shown that by choosing the appropriate dihaloquinoline, such as 2-bromo-4-iodoquinoline, the intrinsic regioselectivity can be controlled to achieve coupling at a specific position. nih.gov

Ring Modification and Annulation Reactions Involving the Quinoline Core

Ring modification and annulation reactions of this compound open avenues to more complex, polycyclic heterocyclic systems. These transformations build upon the existing quinoline framework to create fused ring structures with diverse and often enhanced biological activities.

The synthesis of fused heterocyclic systems from this compound often involves intramolecular cyclization reactions following initial functionalization. A prominent example is the synthesis of indolo[2,3-b]quinolines, also known as isocryptolepines, which are known for their antimalarial properties. researchgate.net

A general synthetic route to these tetracyclic systems involves an initial Suzuki-Miyaura cross-coupling reaction. For example, coupling this compound with 2-aminophenylboronic acid yields the corresponding 3-(2-aminophenyl)-2,8-dichloroquinoline intermediate. This biaryl system can then undergo an intramolecular C-N bond formation, often catalyzed by palladium, to construct the fused indole (B1671886) ring. researchgate.net This palladium-catalyzed C-H activation/C-N bond formation is a powerful method for creating fused nitrogen-containing heterocycles. researchgate.net

The following table outlines a representative reaction for the formation of a fused heterocyclic system:

| Starting Material | Reagent | Key Reaction Steps | Fused Heterocyclic Product | Reference |

| This compound | 2-Aminophenylboronic acid hydrochloride | 1. Suzuki-Miyaura cross-coupling2. Pd-catalyzed intramolecular C-H activation/C-N bond formation | A derivative of indolo[2,3-b]quinoline | researchgate.net |

The positions of the chloro substituents on the quinoline ring can influence the reactivity and the properties of the final fused system. These substituents can also serve as handles for further derivatization of the tetracyclic core. The development of one-pot procedures, where the initial coupling and subsequent cyclization occur in the same reaction vessel, has improved the efficiency of these synthetic strategies. researchgate.net

This compound and its derivatives can participate in cascade, tandem, or domino reactions, which are highly efficient processes that form multiple chemical bonds in a single synthetic operation without isolating intermediates. wikipedia.org These reactions are valuable for rapidly building molecular complexity from relatively simple starting materials.

An example of a cascade reaction involving a related quinoline system is the synthesis of 4-aminoquinolines through a palladium-catalyzed multicomponent domino reaction. nih.gov This process can involve the in-situ generation of a reactive intermediate that undergoes subsequent cyclization and amination steps. nih.gov While a specific cascade reaction starting directly from this compound is not extensively detailed in the provided search results, the reactivity of its functional groups makes it a suitable candidate for such transformations.

For instance, a hypothetical cascade reaction could be initiated by a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group. The resulting alkynylated quinoline could then undergo an intramolecular cyclization, where the nucleophile attacks the quinoline ring or another part of the molecule, leading to a complex polycyclic structure.

The following table illustrates a generalized concept for a cascade reaction involving a functionalized quinoline:

| Reaction Type | Key Features | Potential Outcome | Reference |

| Palladium-catalyzed multicomponent domino reaction | Tandem conjugate addition/cyclization reactions of in-situ generated intermediates. nih.gov | Formation of polysubstituted quinolines. nih.gov | nih.gov |

| Intramolecular cyclization cascade | Initial cross-coupling followed by spontaneous or catalyzed ring closure. | Rapid assembly of fused heterocyclic systems. | wikipedia.org |

The design of such cascade reactions requires a careful selection of starting materials, catalysts, and reaction conditions to control the sequence of events and achieve the desired product with high selectivity. The development of novel cascade strategies involving this compound holds significant potential for the efficient synthesis of novel and biologically active compounds.

Mechanistic Investigations into the Synthesis and Reactivity of 3 Bromo 2,8 Dichloroquinoline

Understanding Mechanistic Aspects of Subsequent Nucleophilic and Electrophilic Transformations

The reactivity of 3-Bromo-2,8-dichloroquinoline is dominated by the electronic influence of the three halogen substituents and the inherent properties of the quinoline (B57606) nucleus. These factors render the molecule highly susceptible to nucleophilic attack while being strongly deactivated towards electrophiles.

Nucleophilic Aromatic Substitution (SₙAr):

The quinoline ring is an electron-deficient heterocycle, and the presence of three strongly electron-withdrawing halogen atoms further depletes the ring's electron density. This electronic arrangement activates the ring for nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orglibretexts.org

Addition of the Nucleophile: A nucleophile attacks one of the carbon atoms bearing a halogen (a chloro group in this case), leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the halide leaving group (chloride ion).

The positions most susceptible to nucleophilic attack are C-2 and C-4 of the quinoline ring. In this compound, the chlorine atom at the C-2 position is significantly more activated towards SₙAr than the one at C-8. This is because the negative charge of the Meisenheimer complex formed upon attack at C-2 can be effectively delocalized onto the electronegative nitrogen atom of the quinoline ring, providing substantial stabilization. Attack at C-8 does not allow for such delocalization onto the heteroatom. The C-3 bromine is generally less reactive in SₙAr reactions compared to the C-2 chlorine.

Electrophilic Transformations:

Electrophilic aromatic substitution on the this compound ring is mechanistically challenging and generally unfavorable. masterorganicchemistry.com The reaction requires the aromatic ring to act as a nucleophile to attack an incoming electrophile. youtube.comkhanacademy.org However, the combined electron-withdrawing inductive effects of the three halogen atoms and the nitrogen heteroatom severely deactivate the entire ring system towards electrophilic attack.

Should a reaction be forced under harsh conditions (e.g., high temperatures, strong superacids), any substitution would likely occur on the benzenoid ring (at C-5, C-6, or C-7) rather than the highly deactivated pyridinoid ring. The directing influence of the C-8 chlorine would need to be considered in determining the precise location of substitution. The general mechanism would still follow the standard SₑAr pathway: formation of a high-energy sigma complex followed by deprotonation. wikipedia.org However, the activation energy for this process would be exceptionally high, leading to low yields and requiring extreme reaction conditions.

| Transformation | Favored Position(s) | Mechanistic Pathway | Key Intermediate | Electronic Rationale |

| Nucleophilic | C-2 >> C-8 | Addition-Elimination (SₙAr) byjus.com | Meisenheimer Complex | The ring is electron-poor; negative charge in the intermediate is stabilized by the nitrogen atom when attack is at C-2. |

| Electrophilic | C-5, C-6, C-7 (Unfavorable) | Electrophilic Aromatic Substitution (SₑAr) byjus.com | Sigma (Arenium) Complex | The ring is severely deactivated by three halogens and the nitrogen atom, making the formation of the cationic intermediate highly energetic. |

Analysis of Catalytic Cycles in Transition Metal-Mediated Cross-Coupling Reactions

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. chemistryjournals.neteie.gr The presence of three distinct carbon-halogen bonds (C3-Br, C2-Cl, C8-Cl) allows for selective and sequential functionalization. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are most common. nobelprize.orglibretexts.org

The catalytic cycle for these reactions generally involves three fundamental steps, cycling between a Pd(0) and a Pd(II) species. libretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent transition metal complex, typically Pd(0). researchgate.net This is often the rate-determining step. The metal center inserts itself into the carbon-halogen bond, changing its oxidation state from Pd(0) to Pd(II). The reactivity of carbon-halogen bonds towards oxidative addition follows the order C-I > C-Br > C-OTf > C-Cl. researchgate.net For this compound, the C-Br bond at the 3-position is significantly more reactive than the two C-Cl bonds. nih.gov This difference in reactivity allows for highly chemoselective cross-coupling at the C-3 position while leaving the chloro substituents untouched.

Transmetalation: The organopalladium(II) halide complex then reacts with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). nobelprize.orglibretexts.org In this step, the organic group from the organometallic reagent is transferred to the palladium center, displacing the halide. This assembles both organic partners on the same metal center. youtube.com

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. youtube.com This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively activate the C-Br bond for a cross-coupling reaction. The resulting 2,8-dichloro-3-aryl(or alkyl)quinoline can then potentially undergo a second cross-coupling reaction at one of the C-Cl positions under more forcing conditions, providing a pathway to complex, multi-substituted quinoline derivatives.

| Step | Palladium Oxidation State Change | Description | Reactivity in this compound |

| Oxidative Addition | Pd(0) → Pd(II) | Insertion of the palladium catalyst into the carbon-halogen bond of the substrate. nih.gov | The C3-Br bond reacts selectively over the C2-Cl and C8-Cl bonds due to its lower bond dissociation energy. |

| Transmetalation | Pd(II) → Pd(II) | Transfer of an organic group from a second reagent (e.g., R'-BY₂) to the palladium center, displacing the halide. nobelprize.org | The organopalladium intermediate formed from the C3-Br insertion accepts the coupling partner. |

| Reductive Elimination | Pd(II) → Pd(0) | The two organic groups couple and are released from the palladium, forming the product and regenerating the Pd(0) catalyst. libretexts.org | Forms the C-C bond at the 3-position of the quinoline ring, yielding a 3-substituted-2,8-dichloroquinoline. |

Spectroscopic and Analytical Characterization Methodologies for 3 Bromo 2,8 Dichloroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. youtube.com For halogenated quinolines, NMR is indispensable for confirming the precise substitution pattern on the heterocyclic and carbocyclic rings. mdpi.com

Proton NMR (¹H NMR) spectroscopy is utilized to identify the chemical environment of hydrogen atoms within a molecule. In 3-bromo-2,8-dichloroquinoline, the aromatic region of the spectrum is of primary interest. The protons on the quinoline (B57606) ring system will appear as distinct signals, with their chemical shifts (δ) and coupling constants (J) providing critical information about their relative positions.

The protons H-4, H-5, H-6, and H-7 are expected to be observed in the aromatic region, typically between 7.0 and 9.0 ppm. rsc.org The electron-withdrawing effects of the nitrogen atom and the halogen substituents significantly influence the chemical shifts. For instance, the proton at the C-4 position is adjacent to both a bromine atom and the quinoline nitrogen, which would likely shift its signal downfield. The protons on the benzene (B151609) ring (H-5, H-6, H-7) would exhibit coupling patterns (e.g., doublets, triplets, or doublet of doublets) that reveal their connectivity. researchgate.net Analysis of these splitting patterns allows for the unambiguous assignment of each proton. researchgate.netchemicalbook.com

Table 1: Representative ¹H NMR Data for Substituted Quinolines

| Compound | Proton | Chemical Shift (δ, ppm) |

|---|---|---|

| 3-Bromoquinoline (B21735) | H-2, H-4 | 8.92 (d), 8.21 (d) |

| Aromatic-H | 8.08 (d), 7.86 (d), 7.72 (t), 7.59 (t) | |

| 8-Bromo-6-cyanoquinoline | Aromatic-H | 9.05 (dd), 8.58 (d), 8.40 (dd), 8.07 (d) |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Aromatic-H | 6.85 (m), 6.75 (m) |

Note: Data is illustrative and sourced from compounds with similar structural features to demonstrate typical chemical shift ranges.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. rsc.org A typical ¹³C NMR spectrum of this compound would display nine distinct signals in the aromatic region (approximately 110-150 ppm), corresponding to the nine carbon atoms of the quinoline ring.

The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents. The carbons directly bonded to the electronegative chlorine and bromine atoms (C-2, C-3, and C-8) will have their signals significantly shifted. researchgate.netmdpi.com Specifically, the C-Br bond is known to shift the carbon resonance to a more shielded (upfield) position compared to a C-H bond, while the C-Cl bond causes a downfield shift. nih.gov These predictable substituent effects are crucial for confirming the positions of the halogen atoms on the quinoline core. doi.org

Table 2: Representative ¹³C NMR Data for Halogenated Quinolines

| Compound | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| Dimethyl 5,8-dichloroquinoline-2,4-dicarboxylate | C-5, C-8 | 135.4, 126.4 |

| Quinoline Ring | 150.6, 148.3, 147.6, 122.4, 120.1, 118.7, 109.9 | |

| 3-Bromo-2-quinolone | C-3 | 127.0 |

| C-8a, C-4 | 137.4, 137.2 | |

| Quinoline Ring | 161.4, 130.7, 127.3, 123.4, 119.9, 116.2 |

Note: Data is illustrative and sourced from related structures to indicate expected chemical shift regions.

While 1D NMR spectra provide essential data, complex structures or those with overlapping signals often require two-dimensional (2D) NMR experiments for complete structural assignment. mdpi.comacs.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H-4, H-5, H-6, and H-7 to their corresponding carbon atoms (C-4, C-5, C-6, and C-7), providing a definitive assignment of the C-H pairs. columbia.edu

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. nih.gov For this compound, the molecular ion peak ([M]⁺) is of primary importance.

A key feature in the mass spectrum of a halogenated compound is the isotopic pattern of the molecular ion. researchgate.net Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), while bromine has two isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). A molecule containing one bromine and two chlorine atoms, such as this compound, will exhibit a characteristic cluster of peaks for the molecular ion: [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, with predictable relative intensities based on the statistical combination of these isotopes. libretexts.org This unique isotopic signature provides definitive evidence for the presence of one bromine and two chlorine atoms in the molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further corroborate the structure. The fragmentation of quinoline derivatives typically involves the loss of substituents or the cleavage of the heterocyclic ring system. dtic.mil For this compound, characteristic fragmentation pathways could include the sequential loss of halogen atoms (Br or Cl) or the loss of HCl. nih.gov

Table 3: Predicted Isotopic Pattern for the Molecular Ion of C₉H₄BrCl₂N

| Ion | Relative Mass | Predicted Relative Intensity (%) |

|---|---|---|

| [M]⁺ | 100.0 | 77.0 |

| [M+2]⁺ | 102.0 | 100.0 |

| [M+4]⁺ | 104.0 | 47.5 |

| [M+6]⁺ | 106.0 | 7.8 |

Note: Intensities are calculated based on the natural abundance of Br and Cl isotopes and are normalized to the most abundant peak in the cluster.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ponder.ing While the IR spectrum of this compound would be complex, several characteristic absorption bands can be used for structural confirmation. nih.govthieme-connect.com

The spectrum would be dominated by absorptions corresponding to the quinoline ring system. Key vibrational bands include:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹. researchgate.net

C=C and C=N Stretching: A series of sharp, medium-to-strong absorption bands in the 1620-1450 cm⁻¹ region are characteristic of the aromatic quinoline core. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

C-Cl and C-Br Stretching: Absorptions corresponding to the carbon-halogen bonds are found in the fingerprint region. C-Cl stretching bands typically appear in the 850-550 cm⁻¹ range, while C-Br stretches are found at lower frequencies, generally between 690-515 cm⁻¹. rsc.org

Table 4: Characteristic IR Absorption Frequencies for Halogenated Quinolines

| Functional Group | Vibration Type | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1620 - 1550 |

| Aromatic C=N | Stretching | 1590 - 1470 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

| Aryl C-Cl | Stretching | 850 - 550 |

| Aryl C-Br | Stretching | 690 - 515 |

Note: These ranges are general and can be influenced by the specific molecular structure and substitution pattern. researchgate.netlibretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of synthesized this compound and for separating it from any unreacted starting materials, byproducts, or structural isomers. researchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of relatively non-polar compounds like halogenated quinolines. sielc.com In RP-HPLC, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18 or C8) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of a sample can be determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all peaks in the chromatogram.

Furthermore, HPLC is a powerful tool for the separation of positional isomers, which have identical molecular weights and similar spectroscopic properties but differ in the position of substituents on the aromatic ring. mtc-usa.comrsc.org During the synthesis of this compound, other isomers might be formed. Specialized HPLC columns and optimized mobile phase conditions can achieve baseline separation of these closely related compounds, which is critical for isolating the pure desired product. nacalai.com

Computational Chemistry and Theoretical Studies of 3 Bromo 2,8 Dichloroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic characteristics of molecules. By approximating the electron density, DFT can accurately predict a wide array of properties, offering deep insights into the intrinsic nature of 3-bromo-2,8-dichloroquinoline. Studies on various quinoline (B57606) derivatives have demonstrated the utility of DFT in elucidating their structural and electronic properties. nih.govnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in defining the reactive nature of a molecule. nih.gov The energy of the HOMO is a measure of the molecule's electron-donating capability, while the LUMO energy indicates its electron-accepting ability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

For halogenated quinoline derivatives, DFT calculations are used to determine these orbital energies. nih.gov From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), which measures the tendency to attract electrons; chemical hardness (η), which indicates resistance to change in electron distribution; and the global electrophilicity index (ω), which quantifies the electrophilic nature of the molecule. rsc.orgnih.gov While specific DFT studies for this compound are not widely published, the expected parameters based on studies of similar halogenated quinolines are presented conceptually in Table 1. nih.govrsc.org

To interact with the data, please click on the table headers to sort the information.

Table 1: Representative Global Reactivity Parameters from DFT Calculations

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Electron-attracting tendency |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to electronic change |

| Global Electrophilicity Index | ω | χ2 / (2η) | Propensity to act as an electrophile |

Note: The table outlines the parameters that would be determined in a DFT study. Actual values for this compound require specific computational analysis.

DFT calculations are invaluable for mapping the potential energy surfaces of chemical reactions. This allows for the modeling of reaction pathways and the identification of transition states—the energetic barriers that must be overcome for a reaction to proceed. By characterizing the geometry and energy of these transition states, researchers can predict reaction kinetics and mechanisms. For a molecule like this compound, this could be applied to understand its synthesis or its reactions, such as nucleophilic substitution at the halogenated positions.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies (focused on chemical reactivity and properties)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models establish a mathematical link between the structural features of a molecule and its activity or properties. nih.gov For this compound, a QSPR study could be developed to predict its chemical reactivity or physical properties based on a set of calculated molecular descriptors.

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). By developing a regression model using these descriptors for a series of related quinoline compounds, one could predict the reactivity of this compound in specific reactions. Such models are powerful tools for screening virtual libraries and prioritizing compounds for synthesis. researchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for the atoms in the system. nih.gov An MD simulation of this compound would reveal its conformational flexibility and how its shape changes over time in different environments, such as in various solvents. acs.org

Furthermore, MD simulations are crucial for studying how a molecule interacts with its surroundings. mdpi.com For instance, if this compound were being investigated as a potential inhibitor of a biological target, MD simulations could model its binding to the active site of a protein. researchgate.netnih.gov This would provide detailed information on the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are essential for its biological function. nih.gov

Role of 3 Bromo 2,8 Dichloroquinoline As a Synthetic Building Block in Advanced Chemical Synthesis

Precursor to Complex Polyhalogenated and Polysubstituted Quinoline (B57606) Derivatives

The primary utility of 3-Bromo-2,8-dichloroquinoline in synthesis stems from the distinct chemical environments of its three halogen substituents. The chlorine atom at the C-2 position, being part of the electron-deficient pyridine (B92270) ring, is highly activated towards nucleophilic aromatic substitution (SNAr). mdpi.comrsc.orgnih.gov In contrast, the bromine atom at the C-3 position and the chlorine atom at the C-8 position (on the benzene (B151609) ring) are significantly less reactive towards nucleophiles but are ideal substrates for transition-metal-catalyzed cross-coupling reactions. nih.gov

This differential reactivity allows for a predictable and stepwise approach to modification:

Nucleophilic Substitution at C-2: The C-2 chlorine can be selectively displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, typically under basic conditions. This initial step introduces a new functional group while leaving the C-3 and C-8 halogens untouched. mdpi.com

Cross-Coupling at C-3 and C-8: Following the substitution at C-2, the remaining bromine and chlorine atoms can be functionalized using palladium-catalyzed reactions. The C-Br bond at the 3-position is generally more reactive than the C-Cl bond at the 8-position in oxidative addition steps of catalytic cycles like the Suzuki-Miyaura or Buchwald-Hartwig reactions. wikipedia.orgnih.gov This reactivity gradient can be exploited to achieve selective coupling at the C-3 position, followed by a subsequent, often more forcing, coupling reaction at the C-8 position.

This hierarchical functionalization strategy provides a robust platform for creating a vast array of tri-substituted quinoline derivatives with precisely controlled substitution patterns.

| Position | Halogen | Primary Reaction Type | Typical Reagents | Resulting Substitution |

|---|---|---|---|---|

| C-2 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH2), Alkoxides (R-O-), Thiolates (R-S-) | Amino, Ether, Thioether Groups |

| C-3 | Bromine | Palladium-Catalyzed Cross-Coupling | Aryl/Vinyl Boronic Acids (Suzuki), Amines (Buchwald-Hartwig), Alkynes (Sonogashira) | Aryl, Vinyl, Amino, Alkynyl Groups |

| C-8 | Chlorine | Palladium-Catalyzed Cross-Coupling | Aryl/Vinyl Boronic Acids (Suzuki) | Aryl, Vinyl Groups |

Intermediates for the Construction of Fused and Bridged Organic Scaffolds

The multiple reactive sites on the this compound core make it an excellent starting material for the synthesis of complex, multi-cyclic systems. Fused and bridged organic scaffolds are of significant interest in medicinal chemistry and materials science, and this building block provides a direct route to their construction. The general strategy involves a two-step process where substituents are first installed at two adjacent positions (e.g., C-2 and C-3), followed by an intramolecular cyclization reaction to form a new ring.

For example, a nucleophile can be introduced at the C-2 position, and a different functional group can be installed at the C-3 position via a Suzuki or Sonogashira coupling. If these two new substituents contain complementary reactive functionalities, they can be induced to react with each other, forming a new ring fused to the original quinoline core. researchgate.netresearchgate.net This approach has been used to synthesize a variety of fused systems. rsc.orgnih.govsemanticscholar.org

| Fused Ring System | General Synthetic Strategy | Potential Application |

|---|---|---|

| Thieno[2,3-b]quinolines | Introduction of a sulfur nucleophile at C-2 and a side chain at C-3, followed by intramolecular cyclization. semanticscholar.org | Pharmacological agents, kinase inhibitors. researchgate.net |

| Furo[2,3-b]quinolines | Introduction of an oxygen nucleophile (e.g., a hydroxyl group) at C-2 and a suitable partner at C-3, followed by cyclization. rsc.org | Biologically active natural product analogues. |

| Pyrimido[4,5-b]quinolines | Condensation reactions involving an amino group at C-2 or C-4 of a pre-functionalized quinoline. rsc.orgnih.gov | Antitumor and antimicrobial agents. rsc.org |

| Pyrido[2,3-b]quinolines | Annulation strategies involving nitrogen-containing substituents introduced at C-2 and C-3. | Intercalating agents, functional materials. |

Utility in the Development of Novel Materials and Catalysts

The rigid, aromatic structure of the quinoline ring system makes it an attractive scaffold for the development of functional organic materials and ligands for catalysis. nih.gov this compound serves as a key starting material for creating highly tailored molecules for these applications.

In materials science, extending the π-conjugated system of the quinoline core is a common strategy for tuning optical and electronic properties. nih.gov This can be achieved by using Suzuki or Sonogashira cross-coupling reactions to attach aryl or alkynyl groups at the 3- and 8-positions. The resulting extended aromatic systems can exhibit strong fluorescence and have potential applications in organic light-emitting diodes (OLEDs), sensors, and molecular electronics.

In the field of catalysis, quinoline derivatives are widely used as ligands that can coordinate to transition metals, modifying their reactivity and selectivity. mdpi.com By replacing the halogen atoms of this compound with specific coordinating groups (e.g., phosphines, pyridyls, or amines), novel ligands can be synthesized. The defined geometry of the quinoline scaffold helps to create a precise three-dimensional environment around the metal center, which is crucial for designing efficient and selective catalysts for various organic transformations. nih.gov

Contribution to Chemical Libraries for Drug Discovery and Development (as a synthetic intermediate)

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component of numerous compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. nih.govnih.govnih.gov this compound is an ideal starting point for generating combinatorial libraries of novel compounds for high-throughput screening in drug discovery programs. nih.gov

The power of this building block lies in its capacity for systematic diversification. By utilizing the three distinct reactive sites, chemists can generate large libraries of analogues from a single, common intermediate. A typical workflow would involve:

Scaffold Reaction: A common nucleophile is reacted at the C-2 position across a large batch.

Diversification Step 1: The product is then divided and reacted with a diverse set of boronic acids in a Suzuki coupling to introduce variability at the C-3 position.

Diversification Step 2: Each of these products can be further divided and subjected to a second coupling reaction to introduce another layer of diversity at the C-8 position.

This parallel synthesis approach allows for the rapid and efficient creation of hundreds or thousands of unique, yet structurally related, compounds. nih.govnih.gov These chemical libraries can then be screened against various biological targets to identify new lead compounds for drug development.

| Position | Reaction Type | Examples of Diverse Reagents |

|---|---|---|

| C-2 | Nucleophilic Substitution | Primary/secondary alkylamines, anilines, cyclic amines (piperidine, morpholine), benzylamines. |

| C-3 | Suzuki Coupling | Substituted phenylboronic acids, heteroarylboronic acids (pyridyl, thienyl), vinylboronic acids. |

| C-8 | Suzuki Coupling | A different set of substituted phenylboronic acids and heteroarylboronic acids. |

Future Directions and Research Perspectives for 3 Bromo 2,8 Dichloroquinoline

Development of More Sustainable and Green Chemistry-Compliant Synthetic Routes

The synthesis of polyhalogenated quinolines often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research will undoubtedly focus on the development of more sustainable and environmentally benign synthetic routes to 3-Bromo-2,8-dichloroquinoline.

Key areas of exploration will include:

Catalytic C-H Halogenation: Moving away from stoichiometric halogenating agents, the use of catalytic systems for the direct and selective C-H halogenation of a pre-functionalized quinoline (B57606) core represents a significant green chemistry approach. This would reduce atom economy issues and minimize waste.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly reduce solvent usage, energy consumption, and purification steps.

Use of Greener Solvents and Reagents: The exploration of alternative reaction media, such as bio-based solvents, ionic liquids, or even solvent-free conditions, will be crucial. eurekaselect.comnih.govnih.govresearchgate.netijpsjournal.com Furthermore, replacing toxic and hazardous reagents with safer alternatives is a fundamental principle of green chemistry that will guide future synthetic designs. eurekaselect.comnih.govnih.govresearchgate.netijpsjournal.com

Energy-Efficient Synthesis: The application of alternative energy sources like microwave irradiation and ultrasound could lead to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

| Green Chemistry Approach | Potential Benefits for this compound Synthesis |

| Catalytic C-H Halogenation | Higher atom economy, reduced waste, increased selectivity. |

| One-Pot/Tandem Reactions | Reduced solvent and energy use, simplified procedures. |

| Greener Solvents/Reagents | Lower environmental impact, improved safety. |

| Microwave/Ultrasound | Faster reactions, higher yields, energy efficiency. |

Exploration of Novel Reactivity Patterns and Selectivity in Functionalization

The three distinct halogen atoms on the this compound scaffold (a bromine at C3 and chlorines at C2 and C8) offer a rich playground for exploring novel reactivity and selective functionalization. The electronic and steric differences between bromine and chlorine, as well as their positions on the quinoline ring, can be exploited to achieve regioselective transformations.

Future research in this area will likely focus on:

Selective Cross-Coupling Reactions: Investigating the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) will be a primary focus. This will enable the sequential and site-selective introduction of various substituents, leading to a diverse library of derivatives. The development of catalyst systems that can selectively activate one halogen over the others will be a key challenge. nih.govnih.govresearchgate.netresearchgate.net

C-H Activation/Functionalization: Beyond the halogenated positions, the direct functionalization of the remaining C-H bonds on the quinoline ring offers an atom-economical route to further derivatization. nih.govnih.govresearchgate.netresearchgate.net Research into directing groups and catalyst systems that can achieve high regioselectivity for the C-H activation of this specific polysubstituted quinoline will be highly valuable.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, enhanced by the electron-withdrawing halogen atoms, makes it susceptible to SNAr reactions. Exploring the reactivity of the chloro and bromo substituents with various nucleophiles will provide access to a wide range of amino, alkoxy, and thioether derivatives.

| Functionalization Strategy | Potential Outcome for this compound |

| Selective Cross-Coupling | Stepwise and controlled introduction of diverse functional groups. |

| C-H Activation | Access to novel derivatives by functionalizing non-halogenated positions. |

| Nucleophilic Aromatic Substitution | Facile introduction of heteroatom-containing substituents. |

Integration into Automated and Flow Chemistry Platforms for Scalable Synthesis

To move from laboratory-scale synthesis to industrial production, the integration of automated and flow chemistry platforms is essential. These technologies offer numerous advantages over traditional batch processes, including improved safety, reproducibility, and scalability.

Future directions in this domain include:

Development of Continuous Flow Processes: Designing continuous flow syntheses for this compound and its derivatives will enable safer handling of potentially hazardous reagents and intermediates, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. researchgate.netthieme-connect.devapourtec.comalmacgroup.comresearchgate.net

Automated Reaction Optimization: The use of automated platforms can rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperatures) to identify the optimal parameters for the synthesis and functionalization of this compound, significantly accelerating the research and development process. researchgate.netsyrris.comnih.govmit.edu

In-line Analysis and Purification: Integrating analytical techniques (e.g., HPLC, NMR) and purification modules directly into the flow system allows for real-time reaction monitoring and continuous purification, leading to higher purity products and more efficient workflows.

Advanced Applications in Supramolecular Chemistry and Functional Materials Science

The unique electronic and structural features of this compound make it an attractive building block for the construction of advanced materials with tailored properties. The presence of multiple halogen atoms provides opportunities for halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and supramolecular assembly.

Prospective research in this area will explore:

Halogen-Bonded Supramolecular Assemblies: Investigating the ability of the bromine and chlorine atoms in this compound to act as halogen bond donors to form predictable and robust supramolecular structures. This could lead to the design of novel co-crystals, liquid crystals, and gels with interesting optical or electronic properties.

Organic Electronics: The electron-deficient quinoline core, combined with the potential for extensive π-π stacking and halogen bonding, makes derivatives of this compound promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Functional Polymers and Metal-Organic Frameworks (MOFs): Incorporating the this compound moiety into polymer backbones or as a ligand in MOFs could lead to materials with enhanced thermal stability, specific recognition capabilities, or catalytic activity. The halogen atoms can also serve as handles for post-synthetic modification of these materials.

Q & A

Q. What synthetic methodologies are typically employed for preparing halogenated quinoline derivatives like 3-Bromo-2,8-dichloroquinoline, and how can regioselectivity be controlled?

- Methodological Answer : Halogenation of quinoline scaffolds often involves electrophilic substitution or transition-metal-catalyzed cross-coupling. For bromo-chloro derivatives, sequential halogenation under controlled conditions (e.g., using N-bromosuccinimide for bromination and Cl₂/SO₂Cl₂ for chlorination) is common. Temperature and solvent polarity significantly influence regioselectivity. For example, polar aprotic solvents like DMF favor bromination at the 3-position, while chlorination at the 2- and 8-positions may require steric or electronic directing groups. Purity optimization (>95%) can be achieved via column chromatography or recrystallization, as seen in analogous compounds .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR spectra confirm substitution patterns. For instance, aromatic protons adjacent to halogens exhibit deshielding (e.g., 8.5–9.0 ppm for quinoline protons near Br/Cl).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z ~265.9 for C₉H₄BrCl₂N).

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for 6-Bromo-4-chloroquinoline (SMILES: C1=CC2=NC=CC(=C2C=C1Br)Cl) .

Q. What safety measures are essential for handling bromo-chloroquinoline derivatives in laboratory settings?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition, as recommended for similar halogenated quinolines .

- Waste Disposal : Segregate halogenated waste and neutralize with alkaline solutions (e.g., 10% NaOH) before professional disposal to avoid environmental contamination .

- PPE : Use nitrile gloves, fume hoods, and respiratory protection to mitigate inhalation risks (H333/H313 hazards) .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and substitution patterns in this compound for further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electrophilic aromatic substitution (EAS) sites. For example, the InChI Key KJILYZMXTLCPDQ-UHFFFAOYSA-N (for 6-Bromo-4-chloroquinoline) can guide reactivity predictions by analyzing frontier molecular orbitals (FMOs) and Fukui indices . Solvent effects are modeled using COSMO-RS to optimize reaction media.

Q. How should researchers resolve contradictory literature reports on catalytic efficiency in cross-coupling reactions involving bromo-chloroquinolines?

- Methodological Answer :

- Controlled Replication : Reproduce reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like catalyst loading (e.g., Pd(PPh₃)₄ vs. NiCl₂(dppe)).

- Kinetic Analysis : Use in-situ monitoring (e.g., GC-MS or ReactIR) to compare turnover frequencies (TOFs) and identify side reactions (e.g., dehalogenation).

- Meta-Analysis : Systematically compare datasets using statistical tools (e.g., ANOVA) to account for outliers, as outlined in experimental design frameworks .

Q. What strategies optimize the solubility and stability of this compound under varying pH conditions for biological assays?

- Methodological Answer :

- Solubility Screening : Test co-solvents (e.g., DMSO:water mixtures) and pH adjustment (e.g., phosphate buffers at pH 6.5–7.5) to enhance aqueous solubility.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Derivatives like 8-(Bromomethyl)-6-fluoroquinoline show pH-dependent stability, with optimal storage at pH 4–6 .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate esters) via nucleophilic substitution, balancing solubility and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.